2-Hydroxy-4-phenylbutanoic acid
Overview
Description
2-Hydroxy-4-phenylbutanoic acid, also known as ®-(-)-2-Hydroxy-4-phenylbutyric acid, is a compound with the molecular formula C10H12O3 . It is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors .
Synthesis Analysis
The synthesis of ®-2-Hydroxy-4-phenylbutanoic acid can be achieved through the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases . A novel biocatalytic approach for asymmetric synthesis of R-HPBA uses recombinant Pichia pastoris expressing the Tyr52Leu variant of d-lactate dehydrogenase (d-LDH) from Lactobacillus plantarum .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Key JNJCEALGCZSIGB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . The recombinant yeast cells showed impressive catalytic activity at a high concentration of NaOPBA (380 mM, 76 g/L) and achieved full conversion starting with 40 g/L NaOPBA or even at higher concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.201 Da .
Scientific Research Applications
Role in Bestatin Inhibition : A study by Nakamura et al. (1976) found that the crystallized hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid exhibits a (2S, 3R)-configuration. This configuration is significant in the inhibition of aminopeptidase B and leucine aminopeptidase by Bestatin, highlighting its role in medicinal chemistry (Nakamura et al., 1976).
Synthesis for Bestatin : Liu Xiao (2005) successfully synthesized 3-Amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate for the synthesis of Bestatin, a drug used in cancer treatment, with an overall yield of 47.8% (Liu Xiao, 2005).
Building Blocks for KMI Derivatives : Lee et al. (2006) synthesized (2R,3S)- and (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acids from D-glucono--lactone. These compounds serve as key units for KMI derivatives, which are potential drug candidates (Lee et al., 2006).
Potential Drug Target : A study by Raajaraman et al. (2019) suggests that 2-phenylbutanoic acid has potential as a drug target due to its unique properties, which could be significant for drug discovery (Raajaraman et al., 2019).
Synthesis of ACE Inhibitors : Bradshaw et al. (1991) presented a method for asymmetrically synthesizing (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid, important building blocks for angiotensin-converting enzyme (ACE) inhibitors (Bradshaw et al., 1991).
Chemo-Enzymatic Synthesis for ACE Inhibitors : Larissegger-Schnell et al. (2005) demonstrated a chemo-enzymatic method to synthesize (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. These acids are important building blocks for ACE inhibitors, used in treating hypertension (Larissegger-Schnell et al., 2005).
Enantioselective Hydrogenation in Synthesis : Zhu et al. (2010, 2011) developed methods for the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, efficiently synthesizing 2-hydroxy-4-arylbutanoic acids. These acids are common intermediates for ACE inhibitors (Zhu et al., 2010) (Zhu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The findings of the study on the synthesis of ®-2-Hydroxy-4-phenylbutanoic acid promote both the biotransformation of R-HPBA and an extension of the application of recombinant yeast as biocatalysts . This suggests potential future directions in the field of biocatalysis and the production of valuable intermediates for pharmaceutical applications .
Properties
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
Record name | 2-Hydroxy-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4263-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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